Sodium (2-chloro-6-fluorophenyl)methanesulfinate
Description
Properties
IUPAC Name |
sodium;(2-chloro-6-fluorophenyl)methanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S.Na/c8-6-2-1-3-7(9)5(6)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQDFYHNPYRHHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2-chloro-6-fluorophenyl)methanesulfinate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfinate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and filtration, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium (2-chloro-6-fluorophenyl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Sodium (2-chloro-6-fluorophenyl)methanesulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (2-chloro-6-fluorophenyl)methanesulfinate involves its ability to act as a sulfonylating agent. The compound interacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets include various functional groups such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Table 1: Substituent Effects on Reaction Yields (Adapted from )
| Substituent (Position) | Yield (%) | Reactivity Notes |
|---|---|---|
| −Me (para) | 87 | High yield due to electron-donating effect |
| −Cl (ortho) | 64 | Steric hindrance reduces yield |
| −F (para) | 68 | Moderate yield; electron-withdrawing effect |
| −Br (para) | 65 | Similar to −Cl; useful for cross-coupling |
Key Observations :
- Electron-donating groups (e.g., −Me) yield higher product outputs (87%) compared to electron-withdrawing groups (e.g., −F: 68%, −Cl: 64%) due to enhanced nucleophilicity .
- Ortho-substituted analogs (e.g., −Cl at 2-position) face steric challenges, lowering yields .
- Halogenated derivatives (Cl, F, Br) provide handles for post-synthetic modifications, a unique advantage over non-halogenated analogs .
Comparison with Alkylsulfinates: Sodium Methanesulfinate
Table 2: Sodium Methanesulfinate vs. Sodium (2-chloro-6-fluorophenyl)methanesulfinate
Key Differences :
- Reactivity : The aryl group in this compound enhances electrophilicity, enabling efficient arylations, while Sodium Methanesulfinate’s alkyl group limits its utility in such reactions .
- Applications : The halogenated aryl derivative is critical in drug synthesis, whereas the alkyl variant is used in polymer chemistry (RAFT agents) and sulfone production .
Pharmaceutical Relevance: Case Study of Flucloxacillin Sodium
The 2-chloro-6-fluorophenyl moiety in this compound is integral to Flucloxacillin Sodium’s structure, contributing to:
Biological Activity
Sodium (2-chloro-6-fluorophenyl)methanesulfinate is a sulfonic acid salt known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H6ClFNaO2S
- Molecular Weight : 232.64 g/mol
- CAS Number : [Not specified in the sources]
The presence of both chlorine and fluorine atoms in its structure contributes to its unique biological activity, potentially enhancing its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line MCF-7
In a study involving the MCF-7 breast cancer cell line, this compound was found to reduce cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with lipid bilayers, causing permeability changes that lead to cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cellular metabolism and proliferation.
Pharmacokinetics and Safety Profile
Limited pharmacokinetic data are available for this compound. However, preliminary studies suggest it has favorable absorption characteristics when administered orally. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Sodium (2-chloro-6-fluorophenyl)methanesulfinate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves nucleophilic substitution using sodium methanesulfinate (NaSO₂CH₃) with halogenated aromatic precursors. For example, aryl halides (e.g., 2-chloro-6-fluorobenzyl chloride) may react with sodium methanesulfinate under controlled pH (neutral to slightly basic) and low temperatures (0–5°C) to minimize side reactions like oxidation . Optimization includes monitoring reaction progress via TLC or HPLC and isolating the product using recrystallization (e.g., benzene/hexane mixtures) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F and ¹H NMR can confirm the substitution pattern on the aromatic ring and the sulfinate group's presence.
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Single-crystal diffraction resolves bond angles and conformations, critical for verifying stereochemical purity .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Q. What factors influence the stability of this compound during storage and experimental use?
- Methodological Answer : Stability is affected by:
- Moisture : Hygroscopic nature necessitates storage in anhydrous conditions (desiccators with silica gel) .
- Light : UV exposure may degrade sulfinate groups; amber glassware is recommended.
- Temperature : Decomposition above 150°C requires refrigeration (4°C) for long-term storage .
Advanced Research Questions
Q. How can density functional theory (DFT) models elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) calculate electron density distributions, frontier molecular orbitals (HOMO/LUMO), and sulfinate group nucleophilicity. These models predict reaction sites for electrophilic attacks or redox behavior . For example, exact-exchange terms in functionals improve thermochemical accuracy for sulfinate decomposition pathways .
Q. What mechanistic insights explain its role in sulfur-transfer reactions, such as sulfonation or sulfonylation?
- Methodological Answer : The sulfinate ion (RSO₂⁻) acts as a nucleophile. Kinetic studies (e.g., stopped-flow spectroscopy) reveal intermediates in reactions with oxyimidic chlorides. For instance, methanesulfinate reacts with oxyimidic chlorides to form sulfonated products via a two-step mechanism: (1) nucleophilic substitution at the sulfur atom and (2) elimination of chloride . Isotopic labeling (³⁵S) can trace sulfur incorporation into target molecules.
Q. How does this compound interact with bacterial flavin-dependent monooxygenases (e.g., MsuC/MsuE systems)?
- Methodological Answer : In Pseudomonas aeruginosa, MsuC oxidizes methanesulfinate to methanesulfonate using reduced flavin (FMNH₂) supplied by MsuE. Competitive inhibition assays and flavin titration experiments (fluorometric analysis) determine enzyme affinity (Km for sulfinate ≈ 50 µM). Structural studies (X-ray crystallography) of MsuC mutants identify active-site residues critical for substrate binding . Notably, MsuC transposon mutants retain sulfur assimilation activity, suggesting alternative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
